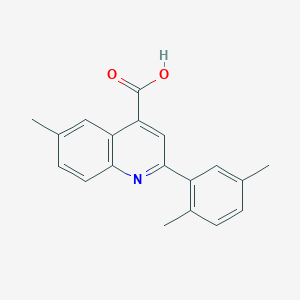

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid

描述

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438215-97-5; purity: 95% ) is a quinoline-derived carboxylic acid featuring a 2,5-dimethylphenyl group at position 2 and a methyl group at position 6 of the quinoline scaffold. The compound’s molecular formula is C₂₀H₁₇NO₂, with an exact mass of 277.1020 g/mol . This compound is part of a broader class of substituted quinolines synthesized for applications ranging from enzyme inhibition to herbicide development.

属性

IUPAC Name |

2-(2,5-dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-6-13(3)14(8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHVJHGNWFJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

科学研究应用

Biomedical Research

DMQCA has been identified as a valuable compound in biomedical research, particularly in the study of cellular processes and drug interactions. Its ability to interact with various biological targets makes it a candidate for further exploration in therapeutic applications.

Key Research Findings :

- Anticancer Activity : Studies have indicated that DMQCA exhibits cytotoxic effects on certain cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Research has shown that DMQCA possesses antimicrobial activity against a range of pathogens, making it a candidate for the development of new antibiotics.

Forensic Science

In forensic science, DMQCA can be utilized as a marker in toxicological analysis. Its distinct chemical profile allows for its identification in biological samples, aiding in the investigation of substance abuse or poisoning cases.

Case Studies :

- Toxicology Reports : Forensic studies have employed DMQCA as a reference compound in the analysis of complex mixtures found in biological samples. Its presence can indicate specific exposure scenarios.

Clinical Diagnostics

DMQCA's properties also extend to clinical diagnostics, where it may serve as a biomarker or therapeutic target in various diseases.

Applications in Diagnostics :

- Biomarker Development : The unique structural features of DMQCA allow for the potential development of assays that can detect its levels in patient samples, providing insights into disease states or treatment responses.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Biomedical Research | Anticancer activity | Induces apoptosis in cancer cell lines |

| Antimicrobial properties | Effective against specific bacterial strains | |

| Forensic Science | Toxicological analysis | Identifiable marker for substance abuse investigations |

| Clinical Diagnostics | Biomarker development | Potential for detecting disease states |

作用机制

The mechanism of action of 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the quinoline ring.

相似化合物的比较

Key Observations:

Substituent Position Effects: The 2,5-dimethylphenyl group in QZ-3582 and QZ-4421 provides steric and electronic differences compared to the 2,4-dimethylphenyl (QZ-9479) or 3,4-dimethylphenyl (QZ-9104) groups. Substituent positions influence lipophilicity and steric bulk, which may affect binding to biological targets . The 6-methyl group on the quinoline ring (QZ-3582, QZ-9479) vs. 3-methyl (QZ-4421) or 8-methyl (QZ-2113) alters the molecule’s planarity and electronic distribution. Methyl groups at positions 6 or 8 may enhance stability or modulate solubility.

However, steric hindrance from ortho-substituents (e.g., 2,5-dimethylphenyl) could reduce binding affinity in enzyme-active sites compared to para-substituted analogues . In contrast, compounds like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () demonstrate that electron-withdrawing substituents (e.g., fluorine) enhance photosynthetic electron transport (PET) inhibition. While QZ-3582 lacks such groups, its methyl substituents may favor interactions in hydrophobic environments .

Hypothetical Structure-Activity Relationships (SAR)

While direct bioactivity data for QZ-3582 are absent in the provided evidence, SAR trends from related compounds suggest:

- Ortho-substituted phenyl groups (e.g., 2,5-dimethylphenyl) may reduce PET-inhibiting activity compared to meta/para-substituted derivatives due to steric interference .

- Methyl groups on the quinoline ring (positions 3, 6, or 8) could modulate solubility or metabolic stability. For example, a 6-methyl group might enhance crystallinity compared to 8-methyl isomers .

Notes

The comparisons herein rely on structural and physicochemical data from catalogued compounds () and SAR principles from analogous systems (). Experimental validation of QZ-3582’s bioactivity is required.

Substituent positions significantly influence molecular properties, underscoring the need for targeted synthetic efforts to optimize activity.

生物活性

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods such as the Pfitzinger reaction or nucleophilic substitution reactions, which have been detailed in various studies focusing on quinoline derivatives .

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. The compound has been evaluated against several bacterial strains, including:

- Staphylococcus aureus (S. aureus)

- Escherichia coli (E. coli)

- Bacillus subtilis (B. subtilis)

- Pseudomonas aeruginosa (P. aeruginosa)

The minimum inhibitory concentration (MIC) values for this compound indicate its effectiveness against certain Gram-positive and Gram-negative bacteria. For instance, one study reported that a related compound showed an MIC of 64 μg/mL against S. aureus and 128 μg/mL against E. coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 64 |

| This compound | E. coli | 128 |

| Compound from study | MRSA | >256 |

The structural modifications of quinoline derivatives have been shown to enhance antibacterial activity significantly. Compounds with shorter side chains at the ortho-position have demonstrated better activity against S. aureus compared to those with longer chains .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown potential anticancer activity. Studies involving various cancer cell lines have indicated that quinoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | 7.7 |

| This compound | HCT116 | 14.2 |

The anticancer efficacy is attributed to the ability of these compounds to interact with DNA and inhibit topoisomerases, crucial enzymes involved in DNA replication and repair .

The biological activity of this compound can be attributed to its ability to bind effectively with bacterial enzymes and cancer cell receptors. Molecular docking studies suggest that these compounds can fit into the active sites of target enzymes such as DNA gyrase in bacteria and EGFR in cancer cells . This binding disrupts normal cellular functions, leading to cell death or inhibition of growth.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Antibacterial Case Study : A study assessed the effectiveness of various quinoline derivatives against multidrug-resistant strains of bacteria, finding that specific modifications significantly enhanced their antibacterial properties.

- Anticancer Case Study : In vitro studies on HepG2 and HCT116 cell lines demonstrated that certain quinoline derivatives could reduce cell viability significantly compared to standard chemotherapeutic agents.

常见问题

Q. What are the common synthetic routes for preparing 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid and its derivatives?

- Methodological Answer: The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin derivatives with ketones (e.g., phenylacetic acid) in alkaline media, followed by cyclization . Alternative routes include Doebner reactions, which start with aniline derivatives, 2-nitrobenzaldehyde, and pyruvic acid, followed by amidation and reduction steps . For scale-up, continuous flow reactors and optimized catalysts (e.g., InCl₃ under microwave activation) improve efficiency .

Q. How is the purity and structural integrity of this compound verified in research settings?

- Methodological Answer: Characterization involves:

- ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments.

- HRMS : For exact mass verification (e.g., molecular weight 219.19 g/mol for the core structure) .

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What biological activity screening methods are applicable for this compound?

- Methodological Answer:

- Agar Diffusion : Measures inhibition zones against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

- Broth Dilution : Determines minimum inhibitory concentration (MIC); e.g., derivatives have shown MIC values as low as 64 µg/mL .

- Cytotoxicity Assays : MTT tests evaluate cell viability to exclude non-specific toxicity .

Advanced Research Questions

Q. How can researchers optimize the Pfitzinger reaction conditions for higher yields of quinoline-4-carboxylic acid derivatives?

- Methodological Answer: Key parameters include:

- Catalyst Selection : Sodium acetate or triethylamine for controlled cyclization .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

- Temperature : Reflux conditions (e.g., 80–100°C) improve conversion rates .

- Post-Reaction Workup : Acid precipitation followed by recrystallization in ethanol enhances purity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial quinoline derivatives?

- Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2- or 6-positions to enhance lipophilicity and membrane penetration .

- Biological Testing : Compare MIC values across analogs; e.g., methoxy groups at position 6 reduce activity, while amino groups improve solubility .

- Molecular Docking : Predict binding to bacterial targets (e.g., DNA gyrase) using software like AutoDock .

Q. What advanced analytical techniques resolve challenges in characterizing quinoline derivatives?

- Methodological Answer:

- LC-MS/MS : Quantifies trace impurities and degradation products (e.g., monitoring for decarboxylation) .

- X-Ray Crystallography : Confirms stereochemistry of crystalline derivatives (e.g., methyl esters) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage conditions .

Q. How can researchers resolve contradictions in reported synthetic methods or biological data?

- Methodological Answer:

- Comparative Studies : Replicate conflicting methods (e.g., Pfitzinger vs. Doebner routes) under standardized conditions to identify yield discrepancies .

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., MIC values for S. aureus) to account for strain-specific variability .

- Error Analysis : Validate instrumentation calibration (e.g., NMR chemical shift reproducibility) .

Q. What role does computational modeling play in designing derivatives of this compound?

- Methodological Answer:

- QSAR Models : Predict bioactivity using descriptors like logP and polar surface area (e.g., optimal logP ~6.1 for blood-brain barrier penetration) .

- Docking Simulations : Identify potential binding pockets in target enzymes (e.g., Pseudomonas aeruginosa efflux pumps) .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。